molecular formula C9H11N3O2 B2677272 N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 903811-02-9

N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B2677272
CAS No.: 903811-02-9
M. Wt: 193.206
InChI Key: NLRFOVKHYUWPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an oxalamide core with a methyl group attached to the nitrogen atom (N1) and a pyridin-4-ylmethyl group attached to the nitrogen atom (N2). The presence of both amide and pyridyl functionalities makes it a versatile molecule for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide typically involves the reaction of N-methylamine with pyridin-4-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its pyridinyl group can participate in π-π stacking interactions, enhancing its binding affinity to biological macromolecules. The oxalamide core can act as a chelating agent, stabilizing metal complexes and modulating their reactivity .

Comparison with Similar Compounds

  • N1-(2-methyl-1-naphthalenyl)-N2-(4-pyridinylmethyl)ethanediamide
  • N,N′-bis(pyridin-3-ylmethyl)oxalamide
  • N,N′-bis(pyridin-2-ylmethyl)oxalamide

Comparison: N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and binding characteristics, making it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

N-methyl-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-10-8(13)9(14)12-6-7-2-4-11-5-3-7/h2-5H,6H2,1H3,(H,10,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRFOVKHYUWPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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